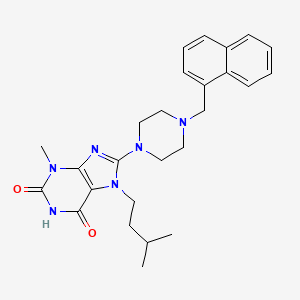![molecular formula C14H14O5 B2887662 [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428839-65-0](/img/structure/B2887662.png)
[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a chemical compound with the molecular weight of 262.26 . It has been used in the synthesis of water-soluble photoactive cellulose derivatives .
Synthesis Analysis
The compound can be synthesized by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Another method involves reacting 4-methylcoumarin with acetic anhydride .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using NMR and IR spectroscopy . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound can undergo light-triggered photodimerization when it is in the dissolved state . This photochemistry can be used to control the properties of new polysaccharide derivatives .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 268–270°C . Its solubility and other physical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Photoactive Cellulose Derivatives
- Summary of the Application : This compound is used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are of interest in the design of smart materials .
- Methods of Application : The compound is used in a mild esterification of cellulose, activated with N,N′-carbonyldiimidazole. This is followed by a modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .
- Results or Outcomes : The result is a water-soluble polyelectrolyte decorated with high amounts of photochemically active chromene moieties. The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied using UV–Vis spectroscopy .
Application 2: Synthesis of Coumarin Heterocycles
- Summary of the Application : The compound is used in the synthesis of coumarin heterocycles, which have valuable biological and pharmaceutical properties .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the synthesis procedures are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties. These coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Application 3: Production of Iron Oxide Particles
- Summary of the Application : This compound is potentially used for the production of iron oxide particles, which are used in microscopy .
- Methods of Application : The compound is synthesized by reacting 4-methylcoumarin with acetic anhydride .
- Results or Outcomes : The outcome of this process is the production of iron oxide particles that can be used in microscopy .
Application 4: Synthesis of Coumarin Derivatives
- Summary of the Application : The compound is used in the synthesis of coumarin derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties .
Application 5: Production of Iron Oxide Particles
- Summary of the Application : This compound is potentially used for the production of iron oxide particles, which are used in microscopy .
- Methods of Application : The compound is synthesized by reacting 4-methylcoumarin with acetic anhydride .
- Results or Outcomes : The outcome of this process is the production of iron oxide particles that can be used in microscopy .
Application 6: Synthesis of Coumarin Derivatives
- Summary of the Application : The compound is used in the synthesis of coumarin derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these synthesis procedures are coumarin systems with various biological properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDNFUBIZJIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

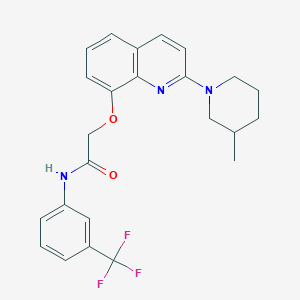
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
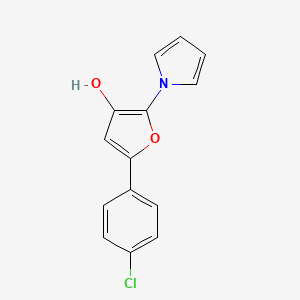
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)
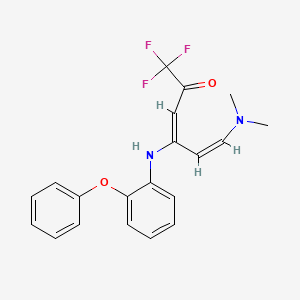
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)
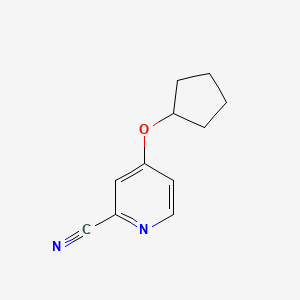
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
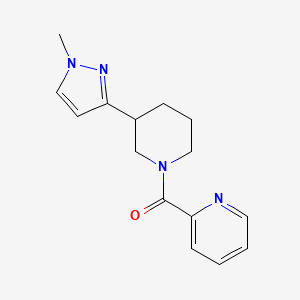
![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
